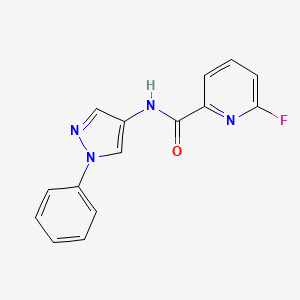

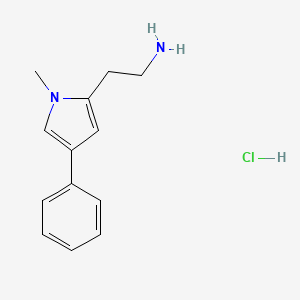

![molecular formula C11H19NO2SSi B2823142 4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde CAS No. 2089257-00-9](/img/structure/B2823142.png)

4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde” is a chemical compound. It’s a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Chemical Reactions Analysis

While specific chemical reactions involving “4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde” are not available, it’s known that similar compounds can act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Indole derivatives play a crucial role in medicinal chemistry and natural product synthesis. The compound can serve as a precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products exhibit diverse activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory effects .

Functionalization of Chitosan

Chitosan, a biopolymer derived from chitin, finds applications in drug delivery, wound healing, and tissue engineering. By reacting with tert-butyl dimethyl silyl chloride (TBDMSCl) , the compound can be used to modify chitosan. The resulting tert-butyldimethylsilyl chitosan may enhance its solubility and other properties .

Hydroxytelechelic Polyisobutylenes

In polymer chemistry, hydroxytelechelic polymers are valuable for their reactive end groups. By capping living polyisobutylene chains with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane , one can create hydroxytelechelic polyisobutylenes. These polymers have applications in adhesives, coatings, and elastomers .

Mecanismo De Acción

Target of Action

Similar compounds have been used as intermediates in the synthesis of biologically active natural products .

Mode of Action

Related compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Biochemical Pathways

It’s worth noting that similar compounds play a significant role in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .

Result of Action

Related compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Propiedades

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-7-9-8-15-10(6-13)12-9/h6,8H,7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRNCAYFGOFEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

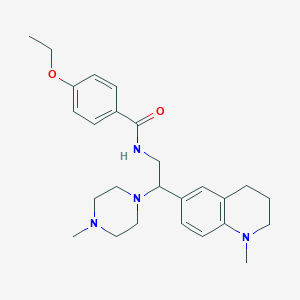

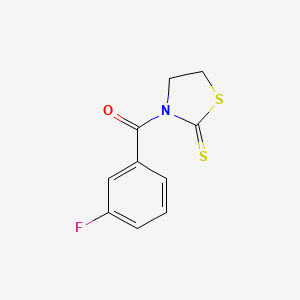

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)

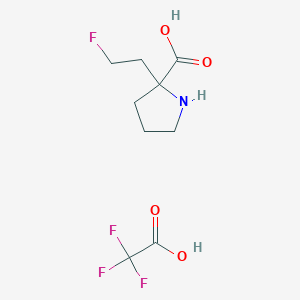

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2823066.png)

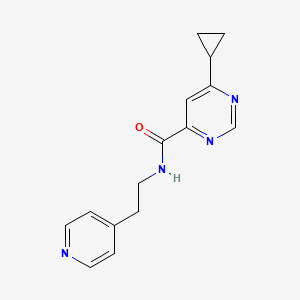

![N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B2823068.png)

![N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarbo xamide](/img/structure/B2823069.png)

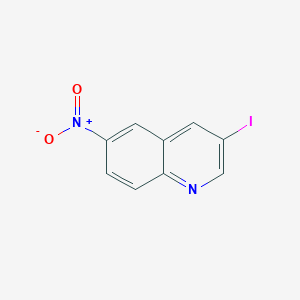

![Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methyl-3-quinolinecarboxylate](/img/structure/B2823070.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2823071.png)

![4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2823075.png)